molecular formula C23H21N3O4S2 B2643404 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide CAS No. 681225-05-8

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide

Cat. No. B2643404
CAS RN: 681225-05-8
M. Wt: 467.56
InChI Key: DVLKCBWZGAZNGY-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide is a useful research compound. Its molecular formula is C23H21N3O4S2 and its molecular weight is 467.56. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A study by Al-Suwaidan et al. (2016) synthesized and evaluated a series of 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating significant broad spectrum antitumor activity. These compounds, including similar structures to the one inquired, were found to be 1.5–3.0-fold more potent compared to the positive control 5-FU. Molecular docking methodologies further supported their potential as antitumor agents through inhibition mechanisms akin to known drugs like erlotinib and PLX4032 (Al-Suwaidan et al., 2016).

Antibacterial Agents

Research conducted by Bhoi et al. (2015) on N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, closely related to the compound , showed that these novel heterocycles possess a broad spectrum of antibacterial activity against tested microorganisms, highlighting their potential as potent antibacterial agents (Bhoi et al., 2015).

Antioxidant and Radiomodulatory Agent

Soliman et al. (2020) synthesized quinazolinone derivatives with a benzenesulfonamide moiety, including structures similar to the specified compound. These derivatives showed potent NQO1 inducer activity, low toxicity in mice, and significant reduction in the damaging effects of gamma radiation, suggesting their application as promising antioxidant and radiomodulatory agents (Soliman et al., 2020).

Anti-inflammatory and Psychotropic Activities

A study by Zablotskaya et al. (2013) on N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives showed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. These compounds also demonstrated antimicrobial action, revealing specific combinations of types of activities, suggesting their multifaceted potential in pharmaceutical applications (Zablotskaya et al., 2013).

Molecular Docking and Enzyme Inhibition

Fallah-Tafti et al. (2011) synthesized and evaluated thiazolyl N-benzyl-substituted acetamide derivatives, revealing their Src kinase inhibitory and anticancer activities. These findings underscore the importance of the structural components and the potential therapeutic applications of compounds with similar chemical frameworks (Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c27-21(12-31-13-22(28)26-9-3-5-15-4-1-2-6-18(15)26)25-23-24-17(11-32-23)16-7-8-19-20(10-16)30-14-29-19/h1-2,4,6-8,10-11H,3,5,9,12-14H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLKCBWZGAZNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSCC(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide

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